(S)-1-(Pyridin-2-yl)ethanol
Overview
Description
(S)-1-(Pyridin-2-yl)ethanol is a chiral alcohol with a pyridine ring attached to the ethanol backbone
Scientific Research Applications
(S)-1-(Pyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with it are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
The primary targets of (S)-1-(Pyridin-2-yl)ethanol, also known as (S)-1-(2-Pyridyl)ethanol, are amino groups and carboxylic acids . This compound is used as a protecting group for these functional groups, selectively shielding them during chemical reactions .
Mode of Action
This compound interacts with its targets by forming protective groups . For amino groups, it reacts with O-alkyl S-(pyridin-2-yl)carbonothiolates to selectively protect them . For carboxylic acids, it acts as a protecting group that can be selectively removed either chemically under alkaline conditions or thermally at or above 110 °C .
Biochemical Pathways
The compound affects the synthesis pathways of various biochemical compounds. It enables the selective protection of amino groups and carboxylic acids, allowing for controlled reactions in complex biochemical environments . This selective protection is crucial in the synthesis of complex molecules where multiple functional groups are present.
Result of Action
The result of this compound’s action is the selective protection of amino groups and carboxylic acids, allowing for controlled reactions in complex biochemical environments . This enables the synthesis of complex molecules where multiple functional groups are present, and the selective removal of the protecting group post-synthesis allows for further modifications or functionalities to be introduced.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. It is stable under acidic conditions and resists catalytic hydrogenolysis . The protective group can be removed under alkaline conditions or thermally at or above 110 °C . Therefore, the efficacy and stability of this compound as a protecting group can be controlled by adjusting these environmental factors.
Biochemical Analysis
Biochemical Properties
(S)-1-(Pyridin-2-yl)ethanol plays a significant role in biochemical reactions, particularly as a protecting group for carboxylic acids. It can be selectively removed under specific conditions, such as alkaline or thermal treatments . This compound interacts with various enzymes and proteins, including those involved in polymerization processes. For instance, it has been used in the synthesis of poly(methacrylic acid) through controlled polymerization methods . The nature of these interactions often involves the formation and cleavage of chemical bonds, which are crucial for the stability and functionality of the resulting polymers.
Cellular Effects
The effects of this compound on various cell types and cellular processes are multifaceted. It influences cell function by acting as a protective agent for amino groups, thereby affecting protein synthesis and modification . Additionally, its role in protecting carboxylic acids can impact cellular metabolism and signaling pathways. The compound’s stability under acidic conditions and resistance to catalytic hydrogenolysis make it a valuable tool in cellular studies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a protecting group that can be cleaved under alkaline or thermal conditions, facilitating the synthesis of various polymers . The compound’s ability to form stable bonds with carboxylic acids and amino groups is central to its mechanism of action. These interactions can lead to enzyme inhibition or activation, depending on the context of the biochemical reaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental conditions such as pH and temperature. For example, it remains stable under acidic conditions but can be cleaved under alkaline or thermal conditions . Long-term studies have shown that the compound can maintain its protective properties over extended periods, making it suitable for various in vitro and in vivo applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively protect amino groups and carboxylic acids without causing adverse effects . At higher doses, there may be threshold effects that lead to toxicity or other adverse reactions. Understanding the dosage-dependent effects is crucial for optimizing its use in biochemical and pharmaceutical research.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis and degradation of polymers. It interacts with enzymes and cofactors that facilitate the formation and cleavage of chemical bonds . These interactions can affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for determining the compound’s efficacy and potential side effects in biological systems.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its protective effects on amino groups and carboxylic acids . Targeting signals and post-translational modifications may direct the compound to particular organelles, influencing its activity and function. This subcellular localization is critical for its role in biochemical reactions and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-1-(Pyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-acetylpyridine using chiral reducing agents to obtain the desired enantiomer. Another method includes the asymmetric transfer hydrogenation of 2-acetylpyridine using a chiral catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes use chiral catalysts to ensure high enantiomeric purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Pyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-pyridinecarboxaldehyde.
Reduction: It can be reduced to form 2-pyridinemethanol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 2-Pyridinecarboxaldehyde
Reduction: 2-Pyridinemethanol
Substitution: Various substituted pyridine derivatives
Comparison with Similar Compounds
Similar Compounds
2-Pyridinemethanol: Similar structure but lacks the chiral center.
2-Pyridinecarboxaldehyde: Oxidized form of (S)-1-(Pyridin-2-yl)ethanol.
2-(Pyridin-2-yl)ethylamine: Contains an amine group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a hydroxyl group and a pyridine ring. This combination of features makes it a valuable compound for asymmetric synthesis and chiral catalysis.
Properties
IUPAC Name |
(1S)-1-pyridin-2-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHIIIRFJKDTLG-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59042-90-9 | |
Record name | (1S)-1-(pyridin-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (S)-1-(2-Pyridyl)ethanol valuable in organic synthesis?
A1: (S)-1-(2-Pyridyl)ethanol is a valuable chiral building block because it can be used to synthesize other enantiomerically pure compounds. [, ] Specifically, it can serve as a chiral ligand in asymmetric synthesis. [] Its value stems from the presence of both the pyridine ring and the chiral alcohol moiety, which offer diverse reactivity and potential for stereochemical control in chemical reactions.
Q2: How is (S)-1-(2-Pyridyl)ethanol synthesized with high enantiomeric purity?
A2: A highly effective method for synthesizing (S)-1-(2-Pyridyl)ethanol with excellent enantiomeric purity is the asymmetric transfer hydrogenation of 2-acetylpyridine. This reaction utilizes a chiral Ru(II) complex, specifically RuCl, as the catalyst and formic acid as the hydrogen source. [] This method is advantageous due to its high efficiency, allowing for a substrate to catalyst molar ratio of 200-1000, and its ability to achieve (S)-1-(2-Pyridyl)ethanol in almost quantitative yield (99%) with 95% enantiomeric excess (ee). []
Q3: Are there alternative synthetic routes to obtain (S)-1-(2-Pyridyl)ethanol with high enantiomeric purity?
A3: Yes, another method utilizes (R,R,R)-oxathiane as a chiral auxiliary to synthesize trans-1-(2-Pyridyl)-2-phenyl epoxide. This epoxide can then be further transformed into (S)-1-(2-Pyridyl)ethanol with 99.6% ee. [] This approach highlights the versatility of (S)-1-(2-Pyridyl)ethanol as a synthetic target and the possibility of employing different strategies to access it in enantiomerically pure form.
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